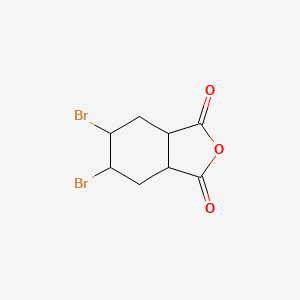

5,6-Dibromohexahydro-2-benzofuran-1,3-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167961. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6-dibromo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFOVFKEUAKPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC(C1Br)Br)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60946692 | |

| Record name | 5,6-Dibromohexahydro-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23893-84-7 | |

| Record name | 5,6-Dibromohexahydro-1,3-isobenzofurandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23893-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dibromohexahydrophthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023893847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23893-84-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Dibromohexahydro-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dibromohexahydrophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dibromohexahydro-2-benzofuran-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 5,6-Dibromohexahydro-2-benzofuran-1,3-dione is scarce in publicly available scientific literature. This guide has been compiled by leveraging established chemical principles and data from structurally related compounds to provide a comprehensive technical overview.

Introduction

This compound is a halogenated derivative of hexahydro-2-benzofuran-1,3-dione, also known as hexahydrophthalic anhydride. The introduction of bromine atoms into the cyclohexane ring significantly alters the molecule's physicochemical properties, including its lipophilicity, reactivity, and metabolic stability. Halogenated organic compounds are of significant interest in medicinal chemistry and drug development due to their potential to enhance biological activity and modulate pharmacokinetic profiles. Benzofuran derivatives, a core structure in many natural and synthetic bioactive molecules, have demonstrated a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[1] The presence of bromine atoms, in particular, can lead to enhanced potency in some biological targets.[2] This guide provides a detailed examination of the chemical properties, synthesis, and potential biological significance of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These values are based on database entries and computational predictions.[3][4][5]

| Property | Value | Reference |

| CAS Number | 23893-84-7 | [3][4][5] |

| Molecular Formula | C₈H₈Br₂O₃ | [3][4][5] |

| Molecular Weight | 311.96 g/mol | [3][5] |

| Appearance | Predicted to be a white to off-white solid. | |

| Boiling Point | 408.4 °C at 760 mmHg (Predicted) | [3] |

| Density | 2.032 g/cm³ (Predicted) | [3] |

| Flash Point | 200.8 °C (Predicted) | [3] |

| Solubility | Expected to be soluble in organic solvents. |

Synonyms: 4,5-Dibromohexahydrophthalic anhydride, 5,6-dibromo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione, 4,5-dibromo-1,2-cyclohexanedicarboxylic anhydride.[3][4]

Synthesis and Experimental Protocols

A plausible and common synthetic route to this compound involves the direct bromination of the corresponding unsaturated precursor, cis-4-cyclohexene-1,2-dicarboxylic anhydride. This reaction is a classic example of electrophilic addition of a halogen to an alkene.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for the bromination of alkenes.

Materials:

-

cis-4-Cyclohexene-1,2-dicarboxylic anhydride

-

Bromine (Br₂)

-

Inert solvent (e.g., carbon tetrachloride or dichloromethane)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol or hexane/ethyl acetate mixture)

Procedure:

-

Dissolve a known quantity of cis-4-cyclohexene-1,2-dicarboxylic anhydride in an appropriate volume of the inert solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice bath to control the exothermic reaction.

-

Slowly add a stoichiometric amount of bromine, dissolved in the same inert solvent, to the stirred solution using a dropping funnel. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete conversion.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system to yield the pure this compound.

Spectroscopic Characterization (Predicted)

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methine protons adjacent to the bromine atoms (CH-Br) would be expected to appear at a downfield chemical shift (typically in the range of 4.0-5.0 ppm) compared to the unsubstituted analog. The protons on the carbons of the anhydride ring would also exhibit characteristic signals. Coupling patterns would be complex due to the stereochemistry of the molecule. |

| ¹³C NMR | The carbon atoms bonded to the bromine atoms (C-Br) would show signals in the range of 40-60 ppm. The carbonyl carbons of the anhydride group would appear significantly downfield (around 170-180 ppm). |

| Infrared (IR) | Strong characteristic absorption bands for the anhydride functional group would be observed, typically two distinct C=O stretching peaks in the region of 1750-1850 cm⁻¹. A C-O-C stretching band would also be present. The C-Br stretching vibrations would appear in the fingerprint region (typically below 800 cm⁻¹). |

| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes exist in a nearly 1:1 ratio), resulting in three peaks for the molecular ion cluster (M, M+2, M+4) with relative intensities of approximately 1:2:1. |

Potential Biological Activity and Applications in Drug Development

Direct biological studies on this compound have not been reported. However, based on the known activities of related compounds, several potential applications can be postulated.

The benzofuran scaffold is a common motif in a multitude of biologically active compounds, exhibiting a broad spectrum of activities including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][6] The introduction of halogens, particularly bromine, into organic molecules is a well-established strategy in medicinal chemistry to enhance potency and modulate physicochemical properties.[2]

Potential as an Anticancer Agent

Many halogenated heterocyclic compounds exhibit anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.

Caption: Hypothetical mechanism of anticancer activity.

Potential as an Antimicrobial Agent

The structural features of this compound suggest it could possess antimicrobial properties. Halogenated compounds can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with DNA replication.

Conclusion

This compound is a halogenated cyclic anhydride with potential for further investigation in the fields of medicinal chemistry and materials science. While direct experimental data is limited, its synthesis is feasible through established chemical reactions. The predicted spectroscopic and physicochemical properties provide a foundation for its identification and characterization. Based on the known biological activities of the benzofuran scaffold and halogenated compounds, it is a candidate for screening in anticancer and antimicrobial assays. Further research is warranted to synthesize this compound, confirm its properties, and explore its potential therapeutic applications.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. sas.upenn.edu [sas.upenn.edu]

- 3. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jasco-global.com [jasco-global.com]

- 6. Addition Reaction of Bromine to Cyclohexene | Department of Chemistry | University of Washington [chem.washington.edu]

An In-depth Technical Guide to 5,6-Dibromohexahydro-2-benzofuran-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dibromohexahydro-2-benzofuran-1,3-dione is a halogenated derivative of hexahydro-2-benzofuran-1,3-dione. While this specific compound is cataloged, detailed public-domain data regarding its synthesis, spectroscopic characterization, and biological activity is scarce. This guide provides a summary of the available information and outlines general methodologies that can be applied to its study, based on the known chemistry of related benzofuran compounds.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a hexahydrobenzofuran core with bromine atoms substituted at the 5th and 6th positions. The "-dione" suffix indicates the presence of two ketone groups within the furan ring structure.

Visual Representation:

Caption: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 23893-84-7 | [1][2] |

| Molecular Formula | C₈H₈Br₂O₃ | [1][2] |

| Molecular Weight | 311.96 g/mol | [2] |

| Density | 2.032 g/cm³ | [1] |

| Boiling Point | 408.4 °C at 760 mmHg | [1] |

| Flash Point | 200.8 °C | [1] |

Experimental Data

Experimental Protocols

Proposed Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible synthetic route can be inferred from general methodologies for the synthesis of related halogenated cyclic anhydrides. A common approach involves the Diels-Alder reaction followed by bromination.

Hypothetical Synthetic Workflow:

References

In-depth Technical Guide on 5,6-Dibromohexahydro-2-benzofuran-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a summary of currently available public information. Significant gaps exist in the scientific literature regarding the detailed experimental protocols, pharmacological activities, and mechanisms of action for 5,6-Dibromohexahydro-2-benzofuran-1,3-dione.

Introduction

This compound is a halogenated heterocyclic compound. Its core structure is a hexahydro-2-benzofuran-1,3-dione, which is a saturated bicyclic ether with a dione functional group. The presence of two bromine atoms on the cyclohexane ring at positions 5 and 6 is a key feature of this molecule. While the broader class of benzofuran derivatives has been extensively studied and is known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, specific research on this particular dibrominated derivative is exceptionally limited. This guide aims to consolidate the known information and highlight areas where further research is critically needed.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been reported in various chemical supplier databases. A summary of these properties is presented in Table 1 for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 23893-84-7 | [1][2] |

| Molecular Formula | C₈H₈Br₂O₃ | [1][2] |

| Molecular Weight | 311.96 g/mol | [1][2] |

| Density | 2.032 g/cm³ | [1] |

| Boiling Point | 408.4 °C at 760 mmHg | [1] |

| Flash Point | 200.8 °C | [1] |

Synthesis and Characterization

Hypothetical Synthesis Workflow:

Caption: A potential synthetic pathway for this compound.

Characterization of the final product would typically involve standard analytical techniques to confirm its structure and purity.

Table 2: Standard Characterization Techniques

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the chemical structure and connectivity of atoms. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |

| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition. |

| Elemental Analysis | To determine the percentage composition of elements. |

| X-ray Crystallography | To determine the three-dimensional structure of the molecule in a crystalline state. |

Potential Pharmacological Properties and Biological Activity

There is currently no specific information in the scientific literature regarding the pharmacological properties or biological activity of this compound. However, the benzofuran scaffold is a well-established pharmacophore present in numerous biologically active compounds. It is plausible that this dibrominated derivative could exhibit some of the activities associated with this class of molecules.

Potential Areas of Investigation:

-

Anticancer Activity: Many benzofuran derivatives have shown potent cytotoxic effects against various cancer cell lines.

-

Antimicrobial Activity: The benzofuran nucleus is a common feature in compounds with antibacterial and antifungal properties.

-

Anti-inflammatory Activity: Certain benzofuran derivatives have demonstrated the ability to modulate inflammatory pathways.

Logical Relationship for Investigating Biological Activity:

Caption: A logical workflow for the biological evaluation of the target compound.

Experimental Protocols

Due to the absence of published research, detailed experimental protocols for this compound are not available. The following are general protocols that could be adapted for the investigation of this compound.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a compound with known basic physical properties but a complete lack of published biological or detailed chemical data. The presence of the benzofuran scaffold and bromine substituents suggests that it could be a candidate for biological screening. Future research should focus on:

-

Developing and publishing a reliable synthetic route.

-

Thoroughly characterizing the compound using modern analytical techniques.

-

Screening for a wide range of biological activities, starting with anticancer and antimicrobial assays.

-

If activity is found, elucidating the mechanism of action through further molecular and cellular studies.

The information presented in this guide should serve as a starting point for researchers interested in exploring the properties and potential applications of this understudied molecule.

References

An In-Depth Technical Guide to 5,6-dibromohexahydro-2-benzofuran-1,3-dione (CAS Number: 23893-84-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity associated with CAS number 23893-84-7, correctly identified as 5,6-dibromohexahydro-2-benzofuran-1,3-dione. Due to the limited availability of direct research on this specific compound, this document synthesizes information on its fundamental properties, probable synthetic routes, and potential applications by drawing parallels with closely related chemical structures, including hexahydrophthalic anhydride and other brominated cyclic anhydrides. The guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science, offering insights into its potential utility and areas for future investigation.

Chemical Identification and Physicochemical Properties

This compound, also known by its synonym 4,5-dibromohexahydrophthalic anhydride, is a halogenated cyclic dicarboxylic acid anhydride. The presence of two bromine atoms on the cyclohexane ring is expected to significantly influence its chemical reactivity and physical properties compared to its non-brominated parent compound, hexahydrophthalic anhydride.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 23893-84-7 | Internal Database |

| Molecular Formula | C₈H₈Br₂O₃ | Internal Database |

| Molecular Weight | 311.96 g/mol | Internal Database |

| IUPAC Name | 5,6-dibromo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | Internal Database |

| Synonyms | 4,5-dibromohexahydrophthalic anhydride, 5,6-Dibromohexahydroisobenzofuran-1,3-dione | Internal Database |

| Appearance | Solid (predicted) | Inferred |

| Solubility | Soluble in organic solvents (predicted) | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

Synthesis and Spectroscopic Data

Postulated Synthesis Pathway

The synthesis would likely proceed as a two-step process:

-

Bromination of a cyclohexene-1,2-dicarboxylic acid derivative: This would introduce the two bromine atoms across the double bond of the cyclohexane ring.

-

Dehydration of 4,5-dibromocyclohexane-1,2-dicarboxylic acid: The resulting dibrominated dicarboxylic acid would then be subjected to dehydration to form the cyclic anhydride. This can typically be achieved by heating the dicarboxylic acid, often in the presence of a dehydrating agent like acetic anhydride or by azeotropic removal of water.

Caption: Postulated synthesis of this compound.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for this compound is not currently published. However, based on its structure, the following characteristic signals can be predicted:

-

¹H NMR: Signals corresponding to the protons on the cyclohexane ring, likely in the aliphatic region (1-4 ppm). The chemical shifts and coupling constants would be influenced by the stereochemistry of the bromine and anhydride groups.

-

¹³C NMR: Carbonyl carbons of the anhydride would appear significantly downfield (around 170 ppm). Signals for the carbon atoms attached to the bromine atoms would also be distinct.

-

IR Spectroscopy: Strong characteristic C=O stretching bands for the anhydride group would be expected in the region of 1750-1850 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the molecular weight (311.96 g/mol ), with a characteristic isotopic pattern due to the presence of two bromine atoms.

Potential Uses and Research Applications

While direct applications of this compound are not documented, its structural features suggest potential utility in several areas of research and development, primarily in polymer chemistry and as a building block in organic synthesis.

Polymer Chemistry

Brominated compounds, particularly brominated phthalic anhydrides, are widely used as reactive flame retardants.[1] The bromine atoms act by interrupting the combustion cycle in the gas phase. Given its structure, this compound could potentially be investigated for similar applications in the formulation of flame-retardant polymers such as polyesters and epoxy resins. The anhydride functionality allows for its incorporation into the polymer backbone.

Caption: Potential application in flame-retardant polymer synthesis.

Organic Synthesis and Drug Development

The anhydride group is a versatile functional group that can undergo various chemical transformations. It can serve as a precursor for the synthesis of more complex molecules, including dicarboxylic acids, esters, and amides. The presence of bromine atoms provides sites for further functionalization through reactions such as nucleophilic substitution or elimination.

The benzofuran core, although saturated in this case, is a privileged scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities. While there is no direct evidence of biological activity for this compound, its potential as a starting material for the synthesis of novel, biologically active compounds warrants investigation. For instance, the anhydride could be opened with various nucleophiles to generate a library of derivatives for biological screening.

Caption: Workflow for exploring the utility in drug discovery.

Experimental Protocols (Hypothetical)

Due to the absence of published experimental data, the following protocols are hypothetical and based on general procedures for similar compounds. They are intended to serve as a starting point for experimental design.

Hypothetical Synthesis of this compound

Materials:

-

4,5-dibromocyclohexane-1,2-dicarboxylic acid

-

Acetic anhydride

-

Toluene (anhydrous)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, suspend 4,5-dibromocyclohexane-1,2-dicarboxylic acid in anhydrous toluene.

-

Add an excess of acetic anhydride (e.g., 2-3 equivalents).

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC, disappearance of starting material).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess acetic anhydride under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., toluene/hexane) or by sublimation.

Hypothetical Ring-Opening Reaction with an Amine

Materials:

-

This compound

-

Primary or secondary amine (e.g., benzylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the amine (2 equivalents) in the same solvent to the cooled anhydride solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, the reaction mixture can be worked up by washing with dilute acid and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

The solvent is removed under reduced pressure, and the resulting amide-acid can be purified by column chromatography or recrystallization.

Conclusion

This compound (CAS 23893-84-7) is a chemical entity with limited documented research. This technical guide has provided a summary of its known properties and has extrapolated potential synthetic routes and applications based on the chemistry of related compounds. Its structure suggests potential as a reactive flame retardant in polymer science and as a versatile building block for the synthesis of novel organic molecules. Further experimental investigation is required to fully elucidate its chemical reactivity, biological activity, and potential for practical applications. This document aims to provide a solid foundation for initiating such research endeavors.

References

The Rising Therapeutic Potential of Dibrominated Benzofuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among these, the introduction of bromine atoms into the benzofuran nucleus has been shown to significantly enhance therapeutic efficacy. This technical guide provides an in-depth overview of the biological activities of dibrominated benzofuran derivatives, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action to facilitate further research and drug development in this promising area.

Anticancer Activity of Dibrominated Benzofuran Derivatives

Dibrominated benzofuran derivatives have emerged as potent cytotoxic agents against various cancer cell lines. The presence and position of the bromine atoms often lead to enhanced pro-apoptotic and cell cycle arrest activities.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative dibrominated benzofuran derivatives against several human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | ~25 | [1] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | ~20 | [1] |

| 1-(2,7-dibromo-4,6-dimethoxybenzofuran-5-yl)ethanone | HepG2 (Liver) | > 50 | [2] |

| 2-Amino-6-(2,7-dibromo-4,6-dimethoxybenzofuran-5-yl)-4-(4-hydroxy-3-methoxyphenyl)nicotinonitrile | HepG2 (Liver) | 28.5 | [2] |

Antimicrobial Activity of Dibrominated Benzofuran Derivatives

The incorporation of two bromine atoms into the benzofuran structure has also been demonstrated to impart significant antimicrobial properties, with activity against both bacterial and fungal pathogens.

Quantitative Antimicrobial Data

Below is a summary of the minimum inhibitory concentration (MIC) values for selected dibrominated benzofuran derivatives.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Derivatives of 6-(2,6-dibromo-4,7-dimethoxybenzofuran-5-yl)-2-hydrazinyl-4-(4-methoxyphenyl)nicotinonitrile | Gram-positive bacteria | - | [3] |

| Derivatives of 6-(2,6-dibromo-4,7-dimethoxybenzofuran-5-yl)-2-hydrazinyl-4-(4-methoxyphenyl)nicotinonitrile | Gram-negative bacteria | - | [3] |

| 1-(2,7-dibromo-4,6-dimethoxybenzofuran-5-yl)-N'-(4-chlorobenzylidene)-1H-benzo[d][4][5][6]triazole-5-carbohydrazide | S. aureus | 125 | [2] |

| 1-(2,7-dibromo-4,6-dimethoxybenzofuran-5-yl)-N'-(4-chlorobenzylidene)-1H-benzo[d][4][5][6]triazole-5-carbohydrazide | B. subtilis | 250 | [2] |

| 1-(2,7-dibromo-4,6-dimethoxybenzofuran-5-yl)-N'-(4-chlorobenzylidene)-1H-benzo[d][4][5][6]triazole-5-carbohydrazide | E. coli | 500 | [2] |

| 1-(2,7-dibromo-4,6-dimethoxybenzofuran-5-yl)-N'-(4-chlorobenzylidene)-1H-benzo[d][4][5][6]triazole-5-carbohydrazide | C. albicans | 125 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols for the synthesis and biological evaluation of dibrominated benzofuran derivatives.

Synthesis of 1-(2,7-dibromo-4,6-dimethoxybenzofuran-5-yl)ethanone

A key intermediate for various biologically active dibrominated benzofurans can be synthesized from naturally occurring visnaginone.[2]

Step 1: Bromination of Visnaginone

-

Dissolve visnaginone in a suitable solvent (e.g., glacial acetic acid).

-

Add a solution of bromine in the same solvent dropwise with stirring at room temperature.

-

Continue stirring for a specified period until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water.

-

Collect the precipitated dibromo derivative by filtration, wash with water, and dry.

Step 2: Methylation of the Dibromo Derivative

-

Suspend the dried dibromo derivative in a solvent such as acetone.

-

Add anhydrous potassium carbonate and methyl iodide.

-

Reflux the mixture for several hours until the starting material is consumed (TLC monitoring).

-

Filter the reaction mixture to remove inorganic salts and evaporate the solvent from the filtrate.

-

Purify the resulting 1-(2,7-dibromo-4,6-dimethoxybenzofuran-5-yl)ethanone by recrystallization or column chromatography.

In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the dibrominated benzofuran derivatives (typically in a range from 0.1 to 100 µM) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: Serially dilute the dibrominated benzofuran derivatives in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mechanism of Action: Induction of Apoptosis

Several studies indicate that the anticancer effects of dibrominated benzofuran derivatives are mediated through the induction of apoptosis (programmed cell death). For instance, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has been shown to induce apoptosis in cancer cells.[1] A key event in apoptosis is the activation of caspases, a family of cysteine proteases that execute the cell death program.

Caspase Activation Assay

-

Cell Treatment: Treat cancer cells with the dibrominated benzofuran derivative at a concentration known to induce cytotoxicity (e.g., 2x IC50) for a specified time (e.g., 24 hours). Include appropriate positive (e.g., staurosporine) and negative (vehicle) controls.

-

Cell Lysis: Lyse the cells to release their contents, including caspases.

-

Caspase Substrate Addition: Add a fluorogenic or colorimetric substrate for specific caspases (e.g., caspase-3/7, caspase-8, caspase-9) to the cell lysates.

-

Incubation: Incubate the mixture to allow the activated caspases to cleave the substrate, resulting in a fluorescent or colored product.

-

Signal Detection: Measure the fluorescence or absorbance using a plate reader.

-

Data Analysis: Quantify the caspase activity relative to the untreated control to determine the extent of apoptosis induction.

Visualizing Molecular Pathways and Experimental Workflows

To better understand the complex biological processes and experimental designs, graphical representations are invaluable. The following diagrams, created using the DOT language, illustrate a proposed apoptotic pathway and a general experimental workflow.

Caption: Proposed intrinsic apoptosis pathway induced by dibrominated benzofuran derivatives.

Caption: General workflow for the development of dibrominated benzofuran derivatives.

Conclusion

Dibrominated benzofuran derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The data and protocols presented in this guide offer a solid foundation for researchers to build upon. Further investigations into the structure-activity relationships, optimization of the benzofuran scaffold, and detailed elucidation of the molecular mechanisms of action are warranted to fully exploit the therapeutic potential of these versatile molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzofuran Substituted Chalcone Derivatives Trigger Apoptotic Cell Death Through Extrinsic Pathway in Human Lung and Breast Cancer Cells | AVESİS [avesis.uludag.edu.tr]

A Technical Guide to the Potential Research Applications of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dibromohexahydro-2-benzofuran-1,3-dione is a halogenated cyclic anhydride whose direct research applications are not extensively documented in current literature. However, its structural features—a benzofuran core precursor, a hexahydrophthalic anhydride backbone, and vicinal dibromination—suggest significant potential in medicinal chemistry, polymer science, and as a versatile chemical intermediate. This technical guide consolidates information on related compounds to project the potential research applications, experimental designs, and synthetic pathways involving this compound.

Introduction

This compound possesses a unique combination of chemical moieties that make it a compound of interest for exploratory research. The benzofuran nucleus is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] The hexahydrophthalic anhydride component is widely utilized in the polymer industry as a hardener for epoxy resins, imparting desirable characteristics such as durability and high thermal stability.[5][6] The presence of bromine atoms further enhances its potential, suggesting applications as a flame retardant or as reactive sites for further chemical derivatization.[7] This guide will explore the untapped potential of this molecule in drug discovery and materials science.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This data is essential for designing experimental conditions such as solvent selection and reaction temperatures.

| Property | Value | Reference |

| CAS Number | 23893-84-7 | [8] |

| Molecular Formula | C₈H₈Br₂O₃ | [8] |

| Molecular Weight | 311.96 g/mol | [8] |

| Purity | 95% | [8] |

Table 1: Physicochemical properties of this compound.

Potential Research Applications

Based on its structural components, the potential research applications of this compound can be categorized into two primary fields: Medicinal Chemistry and Polymer Science.

Medicinal Chemistry: A Precursor for Novel Benzofuran Derivatives

The benzofuran scaffold is of significant interest in drug discovery due to its broad spectrum of pharmacological activities.[1][9] this compound can serve as a starting material for the synthesis of novel benzofuran derivatives. The anhydride ring can be opened to create a dicarboxylic acid, which can then be further modified. The bromine atoms can be retained to enhance lipophilicity or act as leaving groups for the introduction of other functional moieties.

A plausible synthetic route could involve the aromatization of the hexahydrobenzofuran ring to generate a dibrominated benzofuran core, followed by functionalization.

Caption: Synthetic workflow for bioactive benzofurans.

Given the known anticancer activities of some benzofuran derivatives, novel compounds synthesized from this compound could be screened for their effects on key cancer-related signaling pathways, such as the MAPK/ERK pathway.

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Polymer Science: A Monomer for Advanced Polymers

The hexahydrophthalic anhydride (HHPA) structure is a known building block for polymers, particularly as a curing agent for epoxy resins.[5][6] The dibromo-functionalization of this molecule could be exploited to synthesize polymers with enhanced properties.

Brominated compounds are widely used as flame retardants. This compound could be used as a reactive flame-retardant curing agent for epoxy resins, creating polymers with inherent fire resistance.

Cyclic anhydrides are used in ring-opening copolymerization with epoxides to produce polyesters.[10][11] The bromine atoms on the resulting polyester chain could serve as handles for post-polymerization modification, allowing for the introduction of various functionalities.

Caption: Workflow for functional polyester synthesis.

Proposed Experimental Protocols

Detailed methodologies for key hypothetical experiments are provided below.

Synthesis of a Novel Benzofuran Derivative

Objective: To synthesize a 5,6-diaryl-2-benzofuran-1,3-dione via Suzuki coupling.

Materials:

-

This compound

-

Aromatizing agent (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - DDQ)

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

-

Standard glassware for organic synthesis

Procedure:

-

Aromatization: Dissolve this compound in a suitable solvent (e.g., dioxane). Add 2.2 equivalents of DDQ and reflux the mixture for 24 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture, filter to remove the hydroquinone, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain 5,6-dibromo-2-benzofuran-1,3-dione.

-

Suzuki Coupling: To a solution of the aromatized product in the solvent mixture, add 2.5 equivalents of the arylboronic acid, 3 equivalents of the base, and a catalytic amount of the palladium catalyst.

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction mixture at 90°C for 12 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 5,6-diaryl-2-benzofuran-1,3-dione.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Evaluation of Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxicity of a synthesized benzofuran derivative against a cancer cell line (e.g., HeLa).

Materials:

-

Synthesized benzofuran derivative

-

HeLa cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare stock solutions of the benzofuran derivative in DMSO.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the cells for another 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion

While direct research on this compound is limited, a thorough analysis of its structural components reveals significant potential for novel research applications. Its utility as a precursor for pharmacologically active benzofurans and as a monomer for the synthesis of functional polymers warrants further investigation. The experimental protocols and synthetic pathways outlined in this guide provide a framework for researchers to explore the untapped potential of this versatile molecule. Future studies should focus on the synthesis of a library of derivatives and a comprehensive evaluation of their biological and material properties.

References

- 1. phytojournal.com [phytojournal.com]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bepls.com [bepls.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. broadview-tech.com [broadview-tech.com]

- 6. Hexahydrophthalic Anhydride – Perfect for Resin Applications [penpet.com]

- 7. Phthalic anhydride bromination is a commonly used method for producing various chemicals - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 8. chemuniverse.com [chemuniverse.com]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. researchgate.net [researchgate.net]

- 11. Ring Opening Copolymerization of Boron-Containing Anhydride with Epoxides as a Controlled Platform to Functional Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

Hexahydro-2-benzofuran-1,3-dione Compounds: A Comprehensive Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds exhibiting a wide range of biological activities. Among the various derivatives, hexahydro-2-benzofuran-1,3-dione and its analogs have emerged as a promising class of compounds in the pursuit of novel therapeutic agents, particularly in oncology. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanistic insights into hexahydro-2-benzofuran-1,3-dione compounds, with a focus on their potential in drug development.

Synthesis of the Hexahydro-2-benzofuran-1,3-dione Core

The synthesis of the hexahydro-2-benzofuran-1,3-dione core and its derivatives often involves multicomponent reactions or cyclization strategies. A general approach involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups to yield benzofuranones. This method allows for the regioselective preparation of substituted benzofuranones with the potential for creating diverse compound libraries.[1]

A general synthetic workflow for the formation of a benzofuranone core is depicted below. The reaction typically proceeds via a Diels-Alder reaction followed by an acid-catalyzed cyclization.

Caption: General workflow for the synthesis of substituted benzofuranones.

While specific protocols for a wide range of substituted hexahydro-2-benzofuran-1,3-diones are not extensively detailed in publicly available literature, the general procedures for related benzofuranone synthesis provide a solid foundation for their preparation.

Biological Activity and Therapeutic Potential

Derivatives of the broader benzofuran class have demonstrated significant potential as anticancer agents.[2][3][4] Various studies have reported the cytotoxic effects of different benzofuran analogs against a panel of human cancer cell lines, with some compounds exhibiting potent inhibitory activities.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of benzofuran derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the lung, breast, colon, and pancreas.[2] For instance, certain benzofuran-based oxadiazole conjugates have shown promising cytotoxic activity against pancreatic and colon cancer cells, with IC50 values in the low micromolar range.[2] Similarly, 3-methylbenzofuran derivatives have demonstrated significant antiproliferative activity against the A549 lung cancer cell line.[2]

The table below summarizes the reported in vitro cytotoxic activities of various benzofuran derivatives against different human cancer cell lines. It is important to note that this data is for a range of benzofuran compounds and not exclusively for the hexahydro-2-benzofuran-1,3-dione scaffold, for which specific public data is limited.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzofuran-based oxadiazole conjugate (14c) | HCT116 (Colon) | 3.27 | [2] |

| 3-Methylbenzofuran derivative (16b) | A549 (Lung) | 1.48 | [2] |

| Benzofuran derivative (12) | SiHa (Cervical) | 1.10 | [2] |

| Benzofuran derivative (12) | HeLa (Cervical) | 1.06 | [2] |

| Ailanthoidol (7) | Huh7 (Hepatoma) | 22 (at 48h) | [2] |

| Halogenated benzofuran derivative (Compound 1) | K562 (Leukemia) | 5 | [4] |

| Halogenated benzofuran derivative (Compound 1) | HL60 (Leukemia) | 0.1 | [4] |

| Benzofuran-4,5-dione derivative (27) | Various cancer cell lines | 2.8 - 37 | [5] |

Mechanism of Action

The anticancer activity of benzofuran derivatives is often attributed to their ability to induce apoptosis in cancer cells.[2][6] Mechanistic studies on some benzofuran compounds have revealed their potential to induce G2/M phase cell cycle arrest.[2] Furthermore, certain derivatives have been identified as inhibitors of key enzymes involved in cancer progression, such as VEGFR-2 and Pin1.[2] The decrease of glycogen synthase kinase-3β (GSK3β) induced by some benzofuran-based oxadiazole conjugates suggests another potential pathway for their anticancer effects.[2]

The following diagram illustrates a potential, generalized mechanism of action for anticancer benzofuran compounds, leading to apoptosis.

References

- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors of human peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

5,6-Dibromohexahydro-2-benzofuran-1,3-dione molecular formula C8H8Br2O3

Molecular Formula: C₈H₈Br₂O₃ CAS Number: 23893-84-7

For the Attention of Researchers, Scientists, and Drug Development Professionals

The information presented herein is based on available data from chemical suppliers and the broader scientific context of the benzofuran and isobenzofuranone chemical classes, to which this molecule belongs.

Core Compound Properties

The fundamental physicochemical properties of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione are summarized below. This data is primarily compiled from chemical supplier specifications.

| Property | Value |

| Molecular Weight | 311.96 g/mol |

| Molecular Formula | C₈H₈Br₂O₃ |

| CAS Number | 23893-84-7 |

| Synonyms | 4,5-dibromohexahydrophthalic anhydride |

Data compiled from chemical supplier information.

General Synthesis and Experimental Workflow

While a specific, detailed experimental protocol for the synthesis of this compound has not been found in the reviewed literature, a general workflow for the synthesis and evaluation of such a compound can be conceptualized. The synthesis would likely involve the bromination of a hexahydro-2-benzofuran-1,3-dione precursor. The general approach to synthesizing and screening a novel chemical entity is depicted in the following workflow diagram.

Biological Context: The Benzofuran and Isobenzofuranone Scaffold

Although specific biological data for this compound is not available, the core benzofuran and isobenzofuranone structures are recognized as "privileged scaffolds" in medicinal chemistry. This means that these molecular frameworks are frequently found in compounds with a wide range of biological activities.

Derivatives of isobenzofuran-1(3H)-ones, also known as phthalides, have been reported to exhibit a variety of biological effects, including:

-

Antiproliferative activity against cancer cell lines.[1][2][3]

-

Antibacterial and antifungal properties.[4]

The broader class of benzofurans is also well-documented for its diverse pharmacological potential, with studies reporting antitumor, antibacterial, and antioxidative activities.[5] The presence of halogen atoms, such as bromine in the case of the topic compound, can significantly influence the biological activity of a molecule, often enhancing its potency or altering its mechanism of action.

Future Research Directions

The scarcity of data on this compound highlights an opportunity for novel research. A logical progression for investigating this compound would follow the logical relationship outlined below.

Initial studies would need to focus on developing and optimizing a synthetic route to produce the compound in sufficient quantity and purity. This would be followed by broad-spectrum biological screening to identify any potential therapeutic areas. Should any significant "hits" be discovered, further research would be warranted to determine the mechanism of action, potentially identifying novel signaling pathway interactions, and to conduct structure-activity relationship (SAR) studies to optimize the compound for improved efficacy and safety.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antiproliferative activity of C-3 functionalized isobenzofuran-1(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Health and safety information for 5,6-Dibromohexahydro-2-benzofuran-1,3-dione

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific safety data sheet (SDS) or comprehensive toxicological information is publicly available for 5,6-Dibromohexahydro-2-benzofuran-1,3-dione (CAS No. 23893-84-7). The following guide has been developed by leveraging data from its close structural analog, hexahydro-2-benzofuran-1,3-dione (Hexahydrophthalic Anhydride, HHPA) , and incorporating general knowledge on the toxicological impact of bromine substitution on organic molecules. This information should be used as a preliminary guide for risk assessment and handling procedures. It is imperative that this compound is handled with extreme caution, assuming it is at least as hazardous as its analog, and that all handling is performed by trained personnel in a controlled laboratory setting.

Executive Summary

This compound is a halogenated cyclic dicarboxylic anhydride. While specific health and safety data are unavailable, its structural analog, hexahydrophthalic anhydride (HHPA), is classified as a substance that causes serious eye damage, and may cause respiratory and skin sensitization. The presence of two bromine atoms on the alicyclic ring may alter the toxicological profile, potentially increasing its persistence and toxicity. Therefore, stringent safety precautions are mandatory when handling this compound.

Hazard Identification and Classification (Based on Analog)

The hazard classification for this compound is inferred from its analog, hexahydrophthalic anhydride (HHPA).

GHS Hazard Classification (Inferred):

| Hazard Class | Hazard Category |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Respiratory Sensitization | Category 1 |

| Skin Sensitization | Category 1 |

GHS Label Elements (Inferred):

| Pictogram | Signal Word | Hazard Statements |

|

| Danger | H318: Causes serious eye damage. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H317: May cause an allergic skin reaction. |

Precautionary Statements (Inferred):

| Category | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P272 | Contaminated work clothing should not be allowed out of the workplace. | |

| P280 | Wear protective gloves/eye protection/face protection. | |

| P284 | In case of inadequate ventilation wear respiratory protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310 | Immediately call a POISON CENTER/doctor. | |

| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. | |

| P342 + P311 | If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | - | Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Data (Based on Analog and Bromine Substitution Effects)

Quantitative toxicological data for this compound is not available. The data below is for Hexahydrophthalic Anhydride (HHPA) and should be interpreted with caution. The presence of bromine can increase cytotoxicity and the potential for bioaccumulation.[1] Organobromine compounds, particularly brominated flame retardants which share some structural similarities, have been associated with a range of adverse health effects, including thyroid disorders and neurobehavioral issues, though these are typically linked to chronic exposure.[2]

Acute Toxicity (Hexahydrophthalic Anhydride):

| Route | Species | Value |

| Oral LD50 | Rat | > 2000 mg/kg bw |

| Dermal LD50 | Rabbit | > 2000 mg/kg bw |

| Inhalation LC50 | Rat | > 1100 mg/m³ (4h) |

Irritation and Sensitization (Hexahydrophthalic Anhydride):

| Effect | Observation |

| Skin Irritation | Considered to be moderately irritating to the skin. |

| Eye Irritation | Causes serious, potentially irreversible, eye damage. |

| Skin Sensitization | May cause an allergic skin reaction. Repeated or prolonged contact may cause skin sensitization. |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. Repeated or prolonged inhalation may cause asthma. |

Experimental Protocols

While specific experimental protocols for this compound are not available, the hazards identified for its analog (HHPA) are typically assessed using standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Eye Irritation/Corrosion - OECD Test Guideline 405

This test is designed to assess the potential of a substance to produce irritation or corrosion in the eye.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The untreated eye serves as a control.

-

Procedure:

-

Healthy, young adult albino rabbits are used. A pre-test examination ensures no pre-existing eye defects.

-

A single dose (typically 0.1 mL for liquids or 0.1 g for solids) is applied.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[3] The observation period can be extended up to 21 days to assess the reversibility of any effects.

-

Lesions of the cornea, iris, and conjunctiva are scored to evaluate the degree of irritation.

-

The use of topical anesthetics and systemic analgesics is recommended to minimize animal pain and distress.[4][5]

-

-

Outcome: The scores from the ocular observations are used to classify the substance's eye irritation potential.

Skin Sensitization - OECD Test Guideline 406 (Guinea Pig Maximisation Test) & 429 (Local Lymph Node Assay)

These tests determine if a substance can provoke an allergic skin reaction.

-

Principle (OECD 406): This method involves a two-stage process: induction and challenge.[6] An immune response is induced by exposing the animal (guinea pig) to the test substance, with and without an adjuvant. After a rest period, the animal is challenged with a non-irritating concentration of the substance.[7]

-

Procedure (OECD 406):

-

Induction: The test substance is administered via intradermal injection (with adjuvant) and topical application.

-

Rest Period: A 10-14 day rest period allows for the development of an immune response.

-

Challenge: A non-irritating concentration is applied topically.

-

Observation: The skin reaction at the challenge site is observed and scored at 24 and 48 hours.

-

-

Principle (OECD 429): The Local Lymph Node Assay (LLNA) is an alternative method that measures the proliferation of lymphocytes in the lymph nodes draining the site of application as an indicator of sensitization.[8]

-

Outcome: A substance is classified as a skin sensitizer if it produces a significant increase in skin reaction (OECD 406) or lymphocyte proliferation (OECD 429) compared to control groups.

Respiratory Sensitization Assessment

There are currently no validated or internationally recognized standard methods for identifying chemical respiratory sensitizers.[9][10] Assessment is complex and often relies on human data, which is unavailable for this compound. The potential for respiratory sensitization is a significant concern for anhydride compounds.

Visualizations

Hazard Communication Workflow

Caption: Inferred GHS classification workflow based on analog data.

Personal Protective Equipment (PPE) Logic

Caption: Decision logic for selecting appropriate PPE.

Safe Handling and Storage

-

Engineering Controls: Handle exclusively in a chemical fume hood to avoid inhalation of dust or vapors. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile or butyl rubber) and a lab coat. Change gloves immediately if contaminated.

-

Respiratory Protection: If not handled in a fume hood or if dust is generated, use a NIOSH-approved particulate respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.

First Aid and Emergency Procedures

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If experiencing respiratory symptoms (e.g., coughing, wheezing, shortness of breath), call a poison center or doctor immediately.

-

Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call a poison center or doctor immediately as the substance is presumed to cause serious eye damage.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

Fire-Fighting Measures: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. In case of fire, toxic and corrosive fumes, including hydrogen bromide, may be produced. Firefighters should wear self-contained breathing apparatus (SCBA).

This guide provides a framework for the safe handling of this compound based on the best available analog data. The inherent uncertainties necessitate a highly cautious approach. It is strongly recommended that a comprehensive, substance-specific risk assessment be conducted before any use.

References

- 1. Effect of increasing bromide concentration on toxicity in treated drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. nucro-technics.com [nucro-technics.com]

- 6. nucro-technics.com [nucro-technics.com]

- 7. utu.fi [utu.fi]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evidential requirements for the regulatory hazard and risk assessment of respiratory sensitisers: methyl methacrylate as an example - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzofuran Derivatives

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules of pharmaceutical and industrial importance.[1][2] Their diverse biological activities, including antioxidant, anti-inflammatory, and potential anti-Alzheimer's disease properties, have made them attractive targets for organic synthesis.[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of various benzofuran derivatives, catering to researchers, scientists, and professionals in drug development. The methodologies covered here range from classical cyclization reactions to modern palladium-catalyzed cross-coupling strategies.

Method 1: Perkin Rearrangement for the Synthesis of Benzofuran-2-Carboxylic Acids

The Perkin rearrangement, also known as the coumarin-benzofuran ring contraction, is a classic method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins.[6][7] The reaction typically involves the base-catalyzed fission of the lactone ring, followed by an intramolecular nucleophilic attack to form the benzofuran ring.[6] Microwave-assisted protocols have been developed to significantly reduce reaction times and improve yields.[6]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

This protocol is adapted from the synthesis of 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid.[6]

Step 1: Synthesis of 3-Bromo-4-methyl-6,7-dimethoxycoumarin

-

Dissolve 4-Methyl-6,7-dimethoxycoumarin (0.05g, 0.227mmol) in acetonitrile (5ml) in a microwave vessel.

-

Add N-bromosuccinimide (0.06g, 0.340mmol) to the mixture.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate at 250W for 5 minutes at 80 °C.

-

Monitor the reaction progress using thin-layer chromatography (silica gel, 3:1 CH₂Cl₂:EtOAc).

-

Upon completion, cool the reaction mixture.

-

Collect the resulting precipitate by vacuum filtration.

-

Recrystallize the crude product from a mixture of CH₂Cl₂/MeOH to yield 3-bromo-4-methyl-6,7-dimethoxycoumarin as white crystals.[6]

Step 2: Perkin Rearrangement to Benzofuran-2-carboxylic acid

-

To a microwave vessel, add 3-Bromo-4-methyl-6,7-dimethoxycoumarin (0.05g, 0.167mmol).

-

Add ethanol (5ml) and sodium hydroxide (0.0201g, 0.503mmol).

-

Seal the vessel and insert it into the microwave reactor.

-

Irradiate at 300W for 5 minutes at a temperature of 79 °C with stirring.

-

Monitor the reaction by thin-layer chromatography (silica gel, 3:1 CH₂Cl₂:EtOAc).

-

Once the reaction is complete, concentrate the mixture on a rotary evaporator.

-

Dissolve the crude product in a minimum volume of water.

-

Acidify the solution with hydrochloric acid to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the desired benzofuran-2-carboxylic acid.[6]

Quantitative Data for Microwave-Assisted Perkin Rearrangement

| Starting Coumarin Derivative | Product | Reaction Time (Microwave) | Power (W) | Temperature (°C) | Yield (%) |

| 3-Bromo-4-methyl-6,7-dimethoxycoumarin | 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 5 min | 300 | 79 | High |

| Other 3-bromocoumarins | Corresponding benzofuran-2-carboxylic acids | 5 min | 300 | 79 | Very high |

Note: The traditional method for this rearrangement requires refluxing for approximately 3 hours.[6]

Experimental Workflow: Perkin Rearrangement

Caption: Workflow for the synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement.

Method 2: Palladium-Catalyzed Sonogashira Coupling and Cyclization

Palladium-catalyzed reactions, such as the Sonogashira coupling, are highly efficient for constructing the benzofuran scaffold.[8][9][10] This method allows for the one-pot synthesis of 2,3-disubstituted benzofurans from commercially available 2-iodophenols, terminal acetylenes, and aryl iodides.[8] Microwave irradiation can be employed to shorten reaction times and minimize side products.[8][11]

Experimental Protocol: One-Pot Three-Component Sonogashira Coupling

This protocol describes a general method for the synthesis of 2,3-disubstituted benzofurans.[8]

-

To a microwave vial, add the 2-iodophenol (1.0 equiv), terminal alkyne (1.2 equiv), and aryl iodide (1.5 equiv).

-

Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).

-

Add a base (e.g., triethylamine) which can also serve as the solvent.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture under appropriate conditions (e.g., specific power, temperature, and time) to facilitate both the initial Sonogashira coupling and the subsequent cyclization.

-

After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2,3-disubstituted benzofuran.

Quantitative Data for Sonogashira Coupling/Cyclization

| 2-Iodophenol | Terminal Alkyne | Aryl Iodide | Catalyst System | Yield (%) |

| Substituted 2-iodophenols | Substituted terminal acetylenes | Substituted aryl iodides | PdCl₂(PPh₃)₂ / CuI | Good to Excellent |

Note: The use of microwave irradiation significantly shortens reaction times compared to conventional heating.[8]

Logical Relationship: Sonogashira Coupling Pathway

Caption: Logical pathway for the one-pot synthesis of 2,3-disubstituted benzofurans.

Method 3: Synthesis of 2-Arylbenzofurans via Intramolecular Cyclization

The synthesis of 2-arylbenzofurans can be achieved through a multi-step sequence involving O-alkylation of a substituted 2-hydroxybenzaldehyde, followed by hydrolysis and intramolecular cyclization.[4] This method provides access to a variety of 2-arylbenzofuran derivatives with potential biological activities.[4][5]

Experimental Protocol: Synthesis of 7-methoxy-2-phenylbenzofuran

This protocol is adapted from a general method for the synthesis of 2-arylbenzofurans.[4]

Step 1: O-Alkylation

-

Combine the substituted 2-hydroxybenzaldehyde, methyl α-bromophenylacetate, and potassium carbonate in dimethylformamide (DMF).

-

Heat the mixture at 50 °C and stir until the reaction is complete (monitored by TLC).

-

After cooling, pour the reaction mixture into water and extract with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the corresponding methyl 2-(2-formylphenoxy)-2-phenylacetate.

Step 2: Hydrolysis

-

Dissolve the ester from Step 1 in methanol.

-

Add a 10% solution of potassium hydroxide and heat the mixture.

-

After the hydrolysis is complete, cool the mixture and acidify with 10% hydrochloric acid.

-

Collect the precipitated 2-(2-formylphenoxy)-2-phenylacetic acid by filtration.

Step 3: Cyclization

-

Mix the 2-(2-formylphenoxy)-2-phenylacetic acid (e.g., 0.94 g, 3.3 mmol) with anhydrous sodium acetate (e.g., 2.71 g, 33 mmol) in acetic anhydride (e.g., 35 ml).

-

Stir and heat the mixture at 120-125 °C for 4 hours.

-

Cool the mixture and pour it onto ice/water (200 ml).

-

Leave the mixture in a refrigerator for 12 hours to allow for complete precipitation.

-

Filter the precipitate, wash it several times with cold water, and dry.

-

Recrystallize the crude product from n-hexane to obtain the pure 7-methoxy-2-phenylbenzofuran.[4]

Quantitative Data for 2-Arylbenzofuran Synthesis

| Compound | Starting 2-hydroxybenzaldehyde | Overall Yield (%) |

| 7-methoxy-2-phenylbenzofuran | 2-hydroxy-3-methoxybenzaldehyde | 90.91 (for the cyclization step) |

| Various 2-arylbenzofurans | Corresponding substituted salicylaldehydes | High yields |

Experimental Workflow: 2-Arylbenzofuran Synthesis

References

- 1. jocpr.com [jocpr.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 8. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzofuran synthesis [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]